An In-depth Technical Guide to N3-L-Dab(Boc)-OH: Properties and Applications
An In-depth Technical Guide to N3-L-Dab(Boc)-OH: Properties and Applications
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
N3-L-Dab(Boc)-OH, chemically known as (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid derivative of significant interest in medicinal chemistry, peptide synthesis, and drug development.[1][2] Its unique bifunctional nature, featuring a terminal azide group and a Boc-protected amine, makes it a versatile building block for the introduction of bioorthogonal handles into peptides and other biomolecules. This guide provides a detailed overview of its chemical and physical properties, alongside experimental protocols for its application in solid-phase peptide synthesis (SPPS) and click chemistry.
Core Properties of N3-L-Dab(Boc)-OH
A summary of the key physical and chemical properties of N3-L-Dab(Boc)-OH is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Synonyms | (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH | |
| CAS Number | 1932403-71-8 | |
| Molecular Formula | C₉H₁₆N₄O₄ | |
| Molecular Weight | 244.25 g/mol | |
| Appearance | White crystalline powder | |
| Purity | ≥ 99% (HPLC, TLC) | |
| Melting Point | 95 - 97 °C | |
| Optical Rotation | [a]²⁰D = -90 ± 1 ° (c=1 in DMF) | |
| Storage Conditions | 0 - 8 °C |
Chemical Reactivity and Stability
The utility of N3-L-Dab(Boc)-OH stems from the orthogonal reactivity of its two key functional groups: the azide and the Boc-protected amine.
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Azide Group: The terminal azide (N₃) is a bioorthogonal functional group, meaning it is stable and non-reactive under most biological conditions. It is stable to the acidic and basic conditions typically employed in solid-phase peptide synthesis, such as treatment with trifluoroacetic acid (TFA) for cleavage and piperidine for Fmoc deprotection. This stability allows for its site-specific incorporation into a peptide sequence, after which it can selectively participate in "click chemistry" reactions.
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Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the γ-amino group of the diaminobutyric acid backbone. The Boc group is stable under basic conditions but is readily cleaved under acidic conditions, typically using a strong acid like trifluoroacetic acid (TFA). This acid lability allows for selective deprotection of the γ-amine for further functionalization after the peptide chain has been assembled.
Solubility Profile
While specific quantitative solubility data for N3-L-Dab(Boc)-OH in a range of solvents is not extensively published, general principles for Boc-protected amino acids suggest good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is also expected to be soluble in solvents like chloroform and dichloromethane. Water solubility is generally lower for Boc-protected amino acids compared to their unprotected counterparts. For practical applications in peptide synthesis, DMF is a commonly used solvent.
Applications in Peptide Synthesis and Bioconjugation
N3-L-Dab(Boc)-OH is a key reagent for the synthesis of modified peptides and bioconjugates. Its primary applications lie in its use as a building block in SPPS and its subsequent reaction via click chemistry.
Solid-Phase Peptide Synthesis (SPPS)
N3-L-Dab(Boc)-OH can be incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis protocols. The azide group is stable throughout the synthesis cycles.
Logical Workflow for SPPS Incorporation
Caption: Workflow for incorporating N3-L-Dab(Boc)-OH in SPPS.
Experimental Protocol: Representative SPPS Coupling
This protocol describes a general procedure for coupling N3-L-Dab(Boc)-OH to a resin-bound peptide with a free N-terminal amine using HBTU as the coupling agent.
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Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.
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Washing: Wash the resin thoroughly with DMF (5 x 1 min).
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Coupling:
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In a separate vessel, pre-activate N3-L-Dab(Boc)-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
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Add the activated amino acid solution to the resin.
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Agitate the mixture at room temperature for 1-2 hours.
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Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).
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Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.
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The resin is now ready for the next deprotection and coupling cycle.
Click Chemistry: Bioorthogonal Ligation
Once incorporated into a peptide, the azide functionality of the Dab residue serves as a handle for bioorthogonal ligation via click chemistry. This allows for the covalent attachment of various molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).
Signaling Pathway Diagram for Click Chemistry Applications
Caption: Pathway from azido-peptide to bioconjugate.
N3-L-Dab(Boc)-OH is compatible with the two main types of azide-alkyne cycloadditions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Experimental Protocol: Representative CuAAC Reaction
This protocol outlines a general procedure for a CuAAC reaction with an azido-peptide on-resin.
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Resin Preparation: Swell the azido-peptide-resin in a DMF/water (4:1) mixture.
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Reaction Mixture:
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Add the alkyne-containing molecule (5-10 equivalents) to the resin.
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Add sodium ascorbate (1-5 equivalents).
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Add copper(II) sulfate pentahydrate (0.1-0.5 equivalents).
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Reaction: Agitate the mixture at room temperature for 4-16 hours. The solution will typically turn yellow-orange.
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Washing: Wash the resin with DMF, water, and DCM to remove excess reagents and the copper catalyst.
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Cleavage and Purification: Cleave the peptide from the resin using a standard TFA cleavage cocktail and purify by HPLC.
Analytical Characterization
The identity and purity of N3-L-Dab(Boc)-OH and its derivatives are typically confirmed using a combination of analytical techniques.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |
| Thin-Layer Chromatography (TLC) | For rapid monitoring of reaction progress and purity assessment. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and exact molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
Conclusion
N3-L-Dab(Boc)-OH is a valuable and versatile building block for chemical biology and drug development. Its well-defined chemical properties and the orthogonal reactivity of its azide and Boc-protected amine functionalities allow for its straightforward incorporation into peptides and subsequent modification through robust click chemistry reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this powerful reagent in their synthetic endeavors, paving the way for the development of novel peptide-based therapeutics, diagnostics, and research tools.
